5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-propoxybenzyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-PROPOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. The compound’s structure suggests it may have unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-PROPOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorinated group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the thiolane and propoxylphenyl groups: These steps may involve nucleophilic substitution reactions.
Final coupling and purification: The final product is obtained through coupling reactions and purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. This may include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing moieties.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or catalysts.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
In industrial chemistry, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-PROPOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
- 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-CHLORO-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-PROPOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific functional groups and their arrangement, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H28ClN3O4S2 |
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Molecular Weight |
498.1 g/mol |
IUPAC Name |
5-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(4-propoxyphenyl)methyl]-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H28ClN3O4S2/c1-3-10-30-18-7-5-16(6-8-18)14-26(17-9-12-32(28,29)15-17)21(27)20-19(23)13-24-22(25-20)31-11-4-2/h5-8,13,17H,3-4,9-12,14-15H2,1-2H3 |
InChI Key |
LWFUEANJFUMPBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NC(=NC=C3Cl)SCCC |
Origin of Product |
United States |
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